molecular formula C16H12BrNO5 B10887029 4-Propanoylphenyl 4-bromo-3-nitrobenzoate

4-Propanoylphenyl 4-bromo-3-nitrobenzoate

Cat. No.: B10887029
M. Wt: 378.17 g/mol
InChI Key: ODAYLNFCYXWWRU-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 4-bromo-3-nitrobenzoate is an organic compound with a complex structure that includes both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a brominated aromatic compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 4-bromo-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

4-Propanoylphenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Propanoylphenyl 4-bromo-3-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and bromine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrobenzonitrile
  • 4-Bromo-3-nitroacetophenone
  • 4-Bromo-3-nitrobenzoic acid

Uniqueness

4-Propanoylphenyl 4-bromo-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that make it valuable in various research and industrial contexts.

Properties

Molecular Formula

C16H12BrNO5

Molecular Weight

378.17 g/mol

IUPAC Name

(4-propanoylphenyl) 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C16H12BrNO5/c1-2-15(19)10-3-6-12(7-4-10)23-16(20)11-5-8-13(17)14(9-11)18(21)22/h3-9H,2H2,1H3

InChI Key

ODAYLNFCYXWWRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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